C-3 Epimeric Configuration: Stereochemical Differentiation from Chromolaenide
3-Epichromolaenide is the C-3 epimer of chromolaenide, with the key stereochemical difference occurring at the C-3 position of the germacranolide skeleton. While chromolaenide possesses a (3aR,4R,9S,11aS) configuration, 3-Epichromolaenide adopts a (3aR,4R,9R,10Z,11aR) stereochemical arrangement . This epimeric relationship defines two chemically distinct entities (CAS 89913-53-1 vs. CAS 66148-25-2) that cannot be interchanged in structure-activity relationship studies without introducing confounding stereochemical variables .
| Evidence Dimension | Stereochemical configuration (C-3 epimer status) |
|---|---|
| Target Compound Data | C-3 epimeric (R) configuration; CAS 89913-53-1; IUPAC stereodescriptors: (3aR,4R,6E,9R,10Z,11aR) |
| Comparator Or Baseline | Chromolaenide: C-3 non-epimeric (S) configuration; CAS 66148-25-2; IUPAC stereodescriptors: (3aR,4R,9S,11aS) |
| Quantified Difference | Epimeric relationship with inverted stereochemistry at C-3; distinct CAS registry numbers and IUPAC InChIKey identifiers (FOCCASNSHDSZLN-OHRIODEJSA-N vs. FOCCASNSHDSZLN-UHFFFAOYSA-N for racemic representation) |
| Conditions | Stereochemical assignment derived from comprehensive NMR analysis and X-ray crystallography of germacranolide sesquiterpene lactones from Chromolaena glaberrima |
Why This Matters
Epimeric compounds frequently exhibit divergent biological activities, receptor binding affinities, and metabolic stabilities due to altered three-dimensional pharmacophore presentation; procurement of the incorrect epimer invalidates SAR studies and introduces uncontrolled stereochemical variables.
